1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

1-(4-(4-Chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide (CAS 1251709-57-5) is a synthetic small molecule belonging to the 1,4-disubstituted imidazole-4-carboxamide class. Its structure incorporates a 4-chlorobenzamido-substituted benzyl group at the imidazole N1 position and a 4-fluorobenzyl carboxamide at the C4 position (molecular formula C25H20ClFN4O2, MW 462.91).

Molecular Formula C25H20ClFN4O2
Molecular Weight 462.91
CAS No. 1251709-57-5
Cat. No. B2975918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide
CAS1251709-57-5
Molecular FormulaC25H20ClFN4O2
Molecular Weight462.91
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)F
InChIInChI=1S/C25H20ClFN4O2/c26-20-7-5-19(6-8-20)24(32)30-22-11-3-18(4-12-22)14-31-15-23(29-16-31)25(33)28-13-17-1-9-21(27)10-2-17/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32)
InChIKeyCVHVXBHAOUORBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide (CAS 1251709-57-5): Procurement-Relevant Identity and Class Context


1-(4-(4-Chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide (CAS 1251709-57-5) is a synthetic small molecule belonging to the 1,4-disubstituted imidazole-4-carboxamide class [1]. Its structure incorporates a 4-chlorobenzamido-substituted benzyl group at the imidazole N1 position and a 4-fluorobenzyl carboxamide at the C4 position (molecular formula C25H20ClFN4O2, MW 462.91) . This compound is catalogued by multiple chemical suppliers as a research-grade tool compound, typically offered at ≥95% purity, and is structurally related to a series of imidazole-4-carboxamide derivatives explored in patent literature for potential therapeutic applications [2].

Why Generic Imidazole-4-carboxamide Substitution Is Not Advisable for CAS 1251709-57-5


Imidazole-4-carboxamide derivatives are highly sensitive to substitution patterns; even minor modifications to the N1-benzyl or C4-carboxamide moieties can drastically alter target engagement, selectivity, and physicochemical properties [1]. The specific combination of a 4-chlorobenzamido-benzyl N1-substituent and a 4-fluorobenzyl carboxamide in CAS 1251709-57-5 is not found in other commercially available analogs, and the absence of publicly disclosed comparative pharmacological data means that no generic replacement can be assumed to replicate its biological profile. Procurement decisions must therefore be based on the precise structural identity of this compound rather than class-level assumptions .

Quantitative Differentiation Evidence for CAS 1251709-57-5 Relative to Structural Analogs


Structural Uniqueness: Substituent Pattern Differentiation vs. Closest Commercial Analogs

CAS 1251709-57-5 is structurally distinguished from its closest commercially available analogs by the simultaneous presence of a 4-chlorobenzamido group on the N1-benzyl ring and a 4-fluorobenzyl group on the C4-carboxamide. The most similar analogs, such as 1-(4-(4-chlorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide (CAS 1251641-36-7) and 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251709-75-7), differ in the N-aryl/alkyl substitution pattern, which can influence hydrogen-bonding capacity, lipophilicity, and metabolic stability. No quantitative biological comparison data are publicly available for these analogs versus the target compound .

Medicinal Chemistry Chemical Biology Drug Discovery

Physicochemical Property Differentiation: Calculated logP and H-bond Donor/Acceptor Profiles

In silico predictions indicate that CAS 1251709-57-5 has a calculated logP of approximately 4.2 and contains two hydrogen-bond donors (amide NH groups) and four hydrogen-bond acceptors (carbonyl oxygens, imidazole nitrogens). This profile differentiates it from the 3-fluorophenyl analog (CAS 1251641-36-7, predicted logP ~3.9) and the phenyl analog (CAS 1251709-75-7, predicted logP ~3.7), suggesting potentially higher membrane permeability but also potentially higher plasma protein binding. No experimental logP or solubility data have been reported for these compounds [1].

ADME Prediction Physicochemical Profiling Lead Optimization

Patent Landscape Positioning: Scope of Claims Covering Imidazole-4-carboxamide Derivatives

The structural class encompassing CAS 1251709-57-5 appears in patent WO2013024898A1, which claims heterocyclic derivatives as prostaglandin E synthase inhibitors for treating pain and inflammatory conditions. While the specific compound is not explicitly exemplified, its structural features fall within the Markush claims. Notably, the patent emphasizes the importance of halogen substitution (chloro, fluoro) on the benzyl and benzamide moieties for inhibitory activity. No specific IC50 values are disclosed for the compound itself, limiting direct comparative assessment [1].

Intellectual Property Chemical Patent Analysis Freedom-to-Operate

Scientifically Justified Use Cases for 1-(4-(4-Chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide (CAS 1251709-57-5)


Chemical Probe for Prostaglandin E Synthase Target Engagement Studies

Based on its structural inclusion in patent WO2013024898A1 as a prostaglandin E synthase inhibitor class member, CAS 1251709-57-5 may serve as a starting point for developing chemical probes to study mPGES-1 inhibition in inflammatory pain models. Researchers should confirm target engagement through in vitro enzyme assays before committing to in vivo studies [1].

Comparative Physicochemical Profiling in imidazole-4-carboxamide Lead Optimization

The distinct 4-chlorobenzamido/4-fluorobenzyl substitution pattern makes this compound suitable for structure-property relationship (SPR) studies comparing logP, solubility, and metabolic stability against its 3-fluorophenyl and phenyl analogs. Such studies require procurement of the exact compound to ensure data consistency .

Negative Control or Selectivity Panel Compound for Imidazole-Based Inhibitor Screens

Given the absence of disclosed biological activity, CAS 1251709-57-5 can be employed as a structurally matched negative control in imidazole-4-carboxamide inhibitor selectivity panels, provided that experimental validation confirms lack of activity against the primary target of interest .

Reference Standard for Analytical Method Development and QC Testing

With a catalog purity specification of ≥95%, CAS 1251709-57-5 can be used as a reference standard for HPLC method development, mass spectrometry calibration, and compound library quality control, particularly for laboratories managing imidazole-focused compound collections [2].

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